molecular formula C16H25ClN2O3 B601731 Ivabradine Impurity 12 CAS No. 85175-52-6

Ivabradine Impurity 12

Cat. No. B601731
CAS RN: 85175-52-6
M. Wt: 328.84
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ivabradine Impurity 12, also known as Ivabradine 12 Isomer Impurity, is a compound related to Ivabradine . Ivabradine is a novel heart rate lowering medication that can slow the heart rate by hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers .


Molecular Structure Analysis

The molecular formula of Ivabradine Impurity 12 is C16 H24 N2 O3 . Cl H . The structure includes a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms .


Physical And Chemical Properties Analysis

The molecular weight of Ivabradine Impurity 12 is 328.83 . Further physical and chemical properties are not explicitly mentioned in the available resources.

Safety and Hazards

While specific safety and hazard data for Ivabradine Impurity 12 is not available, it’s generally advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

7,8-dimethoxy-3-[3-(methylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.ClH/c1-17-6-4-7-18-8-5-12-9-14(20-2)15(21-3)10-13(12)11-16(18)19;/h9-10,17H,4-8,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUXOOATRHJXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85175-52-6
Record name 7,8-Dimethoxy-3-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-DIMETHOXY-3-1,3,4,5-TETRAHYDRO-2H-3-BENZAZEPIN-2-ONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65SP8A4F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

First, 1-(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-on-3-yl)-3-chloro-propane (5.9 g, 0.020 mol) and methylamine (14 g, 0.45 mol) are heated to 130° C. for 1 hour in a sealed tube. Then, the cooled reaction product is taken up in semi-concentrated sodium hydroxide solution and extracted with methylene chloride. After the extract has been dried and concentrated, the hydrochloride is precipitated from acetone/ether with ethereal hydrochloric acid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ivabradine Impurity 12
Reactant of Route 2
Ivabradine Impurity 12
Reactant of Route 3
Ivabradine Impurity 12
Reactant of Route 4
Reactant of Route 4
Ivabradine Impurity 12
Reactant of Route 5
Ivabradine Impurity 12
Reactant of Route 6
Reactant of Route 6
Ivabradine Impurity 12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.